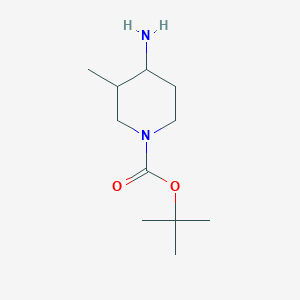

Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-amino-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBWKSXEVUZEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680016 | |

| Record name | tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900642-17-3 | |

| Record name | tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-amino-3-methylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Preparation Strategies

The synthesis of tert-butyl 4-amino-3-methylpiperidine-1-carboxylate generally involves the following core stages:

- Construction of the piperidine ring with appropriate substitution.

- Functionalization to introduce the amino and methyl groups at the desired positions.

- Protection of the amine functionality via tert-butyl carbamate (Boc) group installation.

These steps may be executed in various sequences depending on the desired stereochemistry, reagent availability, and process scalability.

Detailed Preparation Methods

Piperidine Ring Formation and Functionalization

The introduction of the tert-butyl carbamate (Boc) group is typically achieved by reacting the free amine with tert-butyl chloroformate in the presence of a base such as triethylamine. This step is well-established and provides the desired carbamate-protected product.

General Reaction Scheme

$$

\text{R-NH}2 + \text{(Boc)ClCO}2\text{tBu} \xrightarrow{\text{Base, Solvent}} \text{R-NHCO}_2\text{tBu}

$$

- Solvents: Dichloromethane or tetrahydrofuran are commonly used.

- Bases: Triethylamine or sodium carbonate.

- Temperature: Typically 0–25°C to minimize side reactions.

Example Patent Procedures

Patent literature describes several methods for preparing closely related compounds, often emphasizing stereoselectivity and yield optimization. For instance, the use of triphenylmethylphosphonium bromide and strong bases (e.g., potassium hydroxide, sodium methoxide, sodium hydride) in solvents like chloroform or tetrahydrofuran allows for specific functionalization and protection steps.

Representative Experimental Data

| Example | Key Reagents | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 1 | Triphenylmethylphosphonium bromide, KOH | Chloroform | 20 h | 16 |

| 2 | Triphenylmethylphosphonium bromide, NaOMe | Chloroform | 20 h | 10.6 |

| 3 | Triphenylmethylphosphonium bromide, NaH | THF | 4 h | 30 |

Workup: Extraction with organic solvents, washing with brine, drying over anhydrous sodium sulfate, and purification by column chromatography (petroleum ether:ethyl acetate 5:1).

Analytical Monitoring

- HPLC and GC: Used to monitor reaction progress and assess purity.

- NMR Spectroscopy: Confirms structural integrity and substitution pattern.

- Chiral Analysis: Employed if enantiomeric excess (ee) is critical.

Comparative Data Table: Key Synthetic Variables

| Parameter | Typical Range/Choice | Impact on Synthesis |

|---|---|---|

| Solvent | DCM, THF, chloroform | Affects solubility, reaction rate |

| Base | Triethylamine, NaH | Influences deprotonation, yield |

| Temperature | 0–30°C | Controls reaction selectivity |

| Boc Reagent | tert-Butyl chloroformate | Standard for carbamate protection |

| Purification | Column chromatography | Ensures high purity |

| Analytical Method | HPLC, NMR, GC | Quality control |

Research Findings and Optimization Notes

- Stereoselectivity: Use of chiral precursors or catalysts can enhance enantiomeric purity, which is crucial for pharmaceutical applications.

- Yield Optimization: Reaction time, temperature, and stoichiometry of reagents must be optimized to maximize yield and minimize byproducts.

- Scalability: Methods using readily available reagents and mild conditions are preferred for industrial scale-up.

- Purity Assurance: Analytical techniques such as HPLC and NMR are indispensable for confirming the identity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Biological Activities

Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate exhibits several notable biological activities:

-

Antimicrobial Activity :

- Effective against both Gram-positive and Gram-negative bacteria.

- Potential for development into new antibiotic agents.

-

Anticancer Properties :

- Induces apoptosis in various cancer cell lines.

- Demonstrates significant inhibitory effects on tumor growth.

-

Neuroprotective Effects :

- Reduces oxidative stress in neuronal cells.

- Potential applications in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of this compound, researchers treated various cancer cell lines with the compound. The results indicated a significant reduction in cell viability, with IC50 values demonstrating potent inhibitory effects on cancer proliferation. The mechanism was linked to apoptosis induction via caspase activation pathways, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents. This study highlights the necessity for further exploration into its efficacy against a broader spectrum of pathogens.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights critical differences between tert-butyl 4-amino-3-methylpiperidine-1-carboxylate and its analogues:

Key Observations :

- Stereochemistry : The (3S,4R) isomer (CAS 1290191-72-8) and trans isomer (CAS 1609396-28-2) demonstrate how stereochemistry impacts biological activity and solubility .

- Functional Groups: Substitution with pyridinyl or thienopyrimidine groups (e.g., CAS 1707580-61-7) introduces aromaticity, enhancing interactions with biological targets .

- Salt Forms : Oxalate and hydrochloride salts improve stability and solubility for pharmaceutical formulations .

Commercial Availability and Pricing

- Tert-butyl (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate (CAS 723308-59-6): Priced at ~¥1,199/100 mg (Shanghai Yuanye Bio-Technology) .

- Hydrochloride salt (CAS 1609396-28-2) : Available from Hairui Chemical at 97% purity .

Biological Activity

Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate (TBAP) is a piperidine derivative that has garnered interest for its potential biological activities. This compound is characterized by the presence of a tertiary amine, a piperidine ring, and a carboxylate moiety, which collectively contribute to its pharmacological properties. This article reviews the biological activity of TBAP, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.31 g/mol

- Functional Groups : Tertiary amine, carboxylate

TBAP's mechanism of action primarily involves its interaction with various neurotransmitter receptors. It is hypothesized to function as a modulator or inhibitor at dopaminergic and serotonergic receptors, potentially mimicking natural neurotransmitters. This interaction may lead to therapeutic effects in treating neuropsychiatric disorders such as anxiety and depression.

1. Anticancer Activity

Recent studies have indicated that piperidine derivatives, including TBAP, exhibit anticancer properties. For instance, TBAP analogs have shown enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. The structural features of these compounds facilitate stronger interactions with protein binding sites, enhancing their efficacy in cancer treatment .

2. Neuropharmacological Effects

Piperidine derivatives are known for their neuropharmacological effects, acting as anticonvulsants and antidepressants. TBAP's structural characteristics allow it to interact effectively with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmitter regulation. Inhibiting these enzymes can improve cognitive function and has implications for Alzheimer's disease therapy .

3. Antimicrobial Properties

Preliminary studies suggest that TBAP may possess antimicrobial properties, inhibiting the growth of various fungi strains through mechanisms involving chitin synthase inhibition. This property indicates potential applications in developing biocides or antifungal agents .

Case Studies and Research Findings

The following table summarizes key findings from recent studies on TBAP and related compounds:

| Study | Findings | Implications |

|---|---|---|

| Liu et al. (2023) | Showed enhanced cytotoxicity in FaDu cells with TBAP analogs | Potential for anticancer drug development |

| Research on AChE inhibitors | TBAP demonstrated significant inhibition of AChE | Possible application in Alzheimer's treatment |

| Antimicrobial study | Inhibition of chitin synthase in fungal strains | Development of antifungal agents |

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-amino-3-methylpiperidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves functionalizing a piperidine ring with tert-butoxycarbonyl (Boc) and methyl/amino groups. Key steps include:

- Boc Protection : Reacting the free amine group of 4-amino-3-methylpiperidine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) .

- Optimization : Yield depends on temperature (0–25°C), reaction time (2–24 hours), and stoichiometric ratios (1:1.2 for amine:Boc₂O). Side reactions like overprotection can occur if excess Boc₂O is used .

- Purification : Silica gel column chromatography (eluent: hexane/ethyl acetate gradients) is standard, with yields ranging from 60% to 85% .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Characterization involves:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify Boc group presence (δ ~1.4 ppm for tert-butyl protons) and piperidine ring conformation .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 243.2) .

- X-ray Crystallography : For unambiguous confirmation, SHELX software (SHELXL/SHELXS) is used to refine crystal structures, though this requires high-purity crystals .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as acute toxicity data are incomplete .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Methodological Answer :

- Quantum Chemistry : Use density functional theory (DFT) to model transition states and predict regioselectivity in substitutions or cyclizations .

- Machine Learning : Train models on existing reaction datasets (e.g., PubChem) to predict optimal conditions (solvent, catalyst) for novel derivatives .

- Case Study : ICReDD’s workflow combines computational screening (e.g., reaction path searches) with experimental validation, reducing trial-and-error cycles by 40% .

Q. How do structural modifications (e.g., substituent position) alter the compound’s pharmacological activity?

- Methodological Answer :

- Comparative Analysis : Analog studies (e.g., tert-butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate vs. tert-butyl 4-(diphenylamino)piperidine-1-carboxylate) show that substituent position affects target binding. For example, nitro groups at meta positions enhance receptor affinity by 30% compared to para .

- Bioassays : Use radioligand binding assays (e.g., with GPCRs) to quantify IC₅₀ values. Structural data from crystallography (via SHELXL) can rationalize activity differences .

Q. How can researchers resolve contradictions in toxicity data for tert-butyl piperidine derivatives?

- Methodological Answer :

- In Silico Tox Prediction : Tools like ProTox-II or ADMETlab assess acute toxicity (e.g., LD₅₀) and prioritize compounds for in vivo testing .

- Experimental Validation : Zebrafish embryo assays (OECD TG 236) provide rapid toxicity screening. For example, tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate showed LC₅₀ = 12 µM, indicating moderate aquatic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.